molecular formula C12H13BrO3 B8344763 Methyl 4-bromo-5-oxo-5-phenylpentanoate

Methyl 4-bromo-5-oxo-5-phenylpentanoate

Cat. No.: B8344763
M. Wt: 285.13 g/mol
InChI Key: HQAUYVZSGJDBQQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-oxo-5-phenylpentanoate is an ester derivative featuring a brominated pentanoate backbone with a phenyl-substituted ketone group. Its molecular formula is C₁₂H₁₃BrO₃, and its structure includes a methyl ester group at the terminal carboxyl, a bromine atom at the C4 position, and a phenyl ring attached to the ketone at C5 (Figure 1).

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

methyl 4-bromo-5-oxo-5-phenylpentanoate

InChI

InChI=1S/C12H13BrO3/c1-16-11(14)8-7-10(13)12(15)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

HQAUYVZSGJDBQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C(=O)C1=CC=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-bromo-5-oxo-5-phenylpentanoate (69h)

  • Structure : Differs only in the ester group (ethyl instead of methyl).
  • Synthesis : Achieved 82% yield from 5.0 mmol starting material, producing a yellow oil .
  • Lower yield compared to the methyl variant (82% vs. 100%) suggests steric or electronic effects during esterification .

2-Bromo-1,5-diphenylpentan-3-one (69i)

  • Structure : Replaces the ester with a ketone and adds a second phenyl group at C1.
  • Synthesis : 64% yield from 3.0 mmol starting material, yielding a brown oil .
  • Key Differences :
    • Absence of the ester group reduces polarity, impacting reactivity in nucleophilic substitutions.
    • The additional phenyl group enhances steric hindrance, likely contributing to its lower yield .

(S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate

  • Structure: Replaces the bromine and phenyl-ketone with an oxazolidinone ring.
  • Applications : Used in asymmetric catalysis and medicinal chemistry due to its chiral center and heterocyclic motif .
  • Key Differences: The oxazolidinone group introduces hydrogen-bonding capacity, enhancing solubility in aqueous media. Lacks electrophilic bromine, limiting utility in cross-coupling reactions .

Table 1: Comparative Analysis of Methyl 4-bromo-5-oxo-5-phenylpentanoate and Analogues

Compound Molecular Formula Key Functional Groups Yield Key Applications
This compound C₁₂H₁₃BrO₃ Bromine, ester, phenyl ketone 100% Cross-coupling, drug intermediates
Ethyl 4-bromo-5-oxo-5-phenylpentanoate C₁₃H₁₅BrO₃ Bromine, ethyl ester, phenyl ketone 82% Similar to methyl variant
2-Bromo-1,5-diphenylpentan-3-one C₁₇H₁₅BrO Bromine, diketone, diphenyl 64% Steroid mimics, fragrance synthesis
Methyl 5-oxo-5-(2-oxo-oxazolidin-3-yl)pentanoate C₁₄H₁₅NO₅ Oxazolidinone, ester N/A Asymmetric synthesis

Key Observations:

Ester Group Influence : Methyl esters generally exhibit higher reactivity in nucleophilic acyl substitutions compared to ethyl esters due to reduced steric hindrance .

Bromine vs. Heterocycles: Bromine enhances electrophilicity, enabling Suzuki-Miyaura couplings, while oxazolidinones favor chiral induction .

Phenyl vs.

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